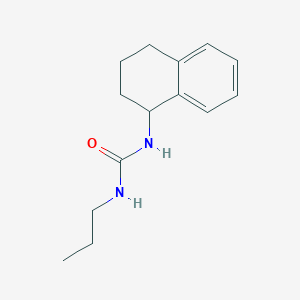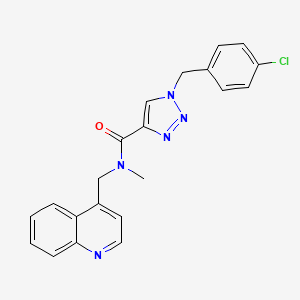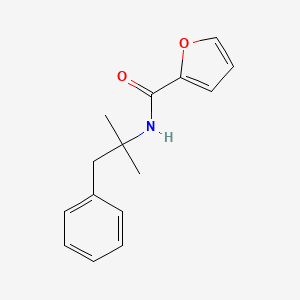![molecular formula C22H26N2O2 B5263747 2-phenoxy-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one](/img/structure/B5263747.png)
2-phenoxy-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one is a complex organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a phenoxy group attached to a piperazine ring, which is further connected to a propanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. One common method involves the reaction of phenoxyacetic acid with piperazine under controlled conditions to form an intermediate product. This intermediate is then subjected to further reactions with appropriate reagents to introduce the phenylprop-2-enyl group and the propanone moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-phenoxy-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of phenoxy acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated phenoxy compounds.
Aplicaciones Científicas De Investigación
2-phenoxy-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 2-phenoxy-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1-phenoxy-3-(piperazin-1-yl)propan-2-ol: Shares a similar core structure but with different functional groups.
Phenoxyacetamide derivatives: Have a phenoxy group attached to an acetamide moiety.
Benzylpiperazine derivatives: Contain a piperazine ring with a benzyl group.
Uniqueness
2-phenoxy-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2-phenoxy-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-19(26-21-12-6-3-7-13-21)22(25)24-17-15-23(16-18-24)14-8-11-20-9-4-2-5-10-20/h2-13,19H,14-18H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZQXUFVWUWGQC-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC=CC2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5263670.png)
![7-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5263675.png)
![(E)-3-[4-(dimethylamino)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one](/img/structure/B5263683.png)
![4-chloro-N-{3-[N-(2-methylbenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5263689.png)
![4-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]piperazine-2-carboxylic acid](/img/structure/B5263690.png)
![1-[(5-methyl-1H-indazol-3-yl)carbonyl]-4-azepanamine hydrochloride](/img/structure/B5263697.png)

![4-methoxy-N-[(Z)-3-oxo-1-phenyl-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide](/img/structure/B5263710.png)

![4-[2-(ethylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5263717.png)
![(6E)-2-ethyl-5-imino-6-[[4-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5263726.png)



